molecular formula C12H13FO2 B15324076 3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid

3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid

Cat. No.: B15324076
M. Wt: 208.23 g/mol
InChI Key: GMFJGQWAMPVWLG-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with a phenyl group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde as the starting material.

  • Cyclization Reaction: The aldehyde undergoes a cyclization reaction with a suitable diene in the presence of a Lewis acid catalyst to form the cyclopropane ring.

  • Carboxylation: The resulting cyclopropane is then carboxylated using reagents like carbon monoxide and a suitable catalyst to introduce the carboxylic acid group.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

  • Catalyst Optimization: The choice of catalyst and reaction conditions are fine-tuned to minimize by-products and improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions at the fluorine atom or the cyclopropane ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Fluorinated aromatic compounds and cyclopropane derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are important in pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism by which 3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 3-(4-Chloro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

  • 3-(4-Methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid: Similar structure but with a methoxy group instead of fluorine.

  • 3-(4-Bromo-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid imparts unique chemical and physical properties compared to its chloro, methoxy, and bromo analogs. Fluorine's high electronegativity and small size can significantly influence the compound's reactivity and interaction with biological targets.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13FO2/c1-12(2)9(10(12)11(14)15)7-3-5-8(13)6-4-7/h3-6,9-10H,1-2H3,(H,14,15)

InChI Key

GMFJGQWAMPVWLG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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